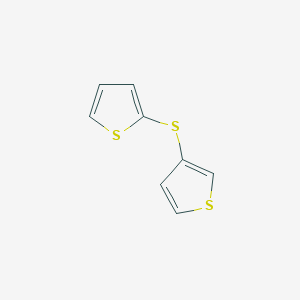

2-(3-Thienylthio)thiophene

Descripción general

Descripción

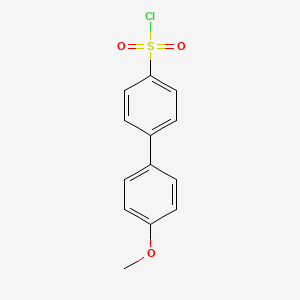

2-(3-Thienylthio)thiophene, also known as TTT, is a heterocyclic compound that belongs to the thiophene family. TTT has gained significant attention due to its unique chemical and physical properties. TTT is an efficient organic semiconductor material and has been used in various applications, such as organic field-effect transistors, solar cells, and organic light-emitting diodes.

Aplicaciones Científicas De Investigación

1. Application in Lithium Ion Batteries

2-(3-Thienylthio)thiophene derivatives are studied for their potential as functional additives in lithium-ion batteries. Thiophene derivatives, including 2,2′-Bithiophene and 2,2′:5′,2′′-Terthiophene, can form a protective layer on the cathode surface. This layer prevents electrolyte decomposition at high voltages and improves the cycling stability of high-voltage LiCoO2 cathodes (Xia et al., 2015).

2. Organic Electronics and Optoelectronics

Thieno[3,4-b]thiophene derivatives are used in the design of organic conductors. A synthesized molecule, 2,5-bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene, showed promising results in both solution and solid-state. It exhibited significant electrical conductivity and broad absorption in the near-infrared range (Yin et al., 2022).

3. Electrochemical Applications

Functionalized poly(thieno[3,4-b]thiophenes) have been synthesized and studied for their electrochemical behavior. Modifications to these compounds can significantly alter their electronic properties, such as raising the HOMO (Highest Occupied Molecular Orbital) and lowering the LUMO (Lowest Unoccupied Molecular Orbital), indicating potential applications in electronic devices (Park et al., 2010).

4. Photovoltaic and Semiconductor Applications

Thiophene-based materials are pivotal in organic electronics. A study on the synthesis of regioregular oligo(thieno[3,4-b]thiophene) derivatives revealed unique redox properties and widely tunable energy band gaps, making them suitable for various applications in photovoltaics and semiconductors (Liu et al., 2015).

Conclusion2-(3-Thienylthio)thiophene and its derivatives have diverse applications in scientific research, especially in the fields of lithium-ion batteries, organic electronics, electrochemical devices, and photovoltaics. Their unique chemical properties enable them to improve the performance and efficiency of these

Scientific Research Applications of 2-(3-Thienylthio)thiophene

1. Lithium Ion Batteries

Thiophene derivatives, including 2-(3-Thienylthio)thiophene, have shown potential as functional additives in lithium-ion batteries. Studies reveal that these derivatives can form a protective layer on the cathode surface, enhancing the cycling stability of high voltage LiCoO2 cathodes (Xia, L., Xia, Y., & Liu, Z., 2015).

2. Organic Electronics and Optoelectronics

In the field of organic electronics and optoelectronics, 2-(3-Thienylthio)thiophene and its analogs have been used in designing organic conductors and semiconductors. These compounds have been incorporated into various devices, showing promising electrical conductivity and absorption properties (Yin, C., Mukaida, M., Horike, S., Kirihara, K., Yamane, S., Zhang, Z., & Wei, Q., 2022).

3. Electrochemical Applications

Functionalized poly(thieno[3,4-b]thiophenes), derivatives of 2-(3-Thienylthio)thiophene, have been studied for their electrochemical behavior. These compounds have shown variation in bandgaps and electronic properties, indicating their potential in electrochemical devices (Park, J. H., Seo, Y. G., Yoon, D., Lee, Y. S., Lee, S. H., Pyo, M., & Zong, K., 2010).

4. Photovoltaic Applications

Thiophene-based materials, including 2-(3-Thienylthio)thiophene derivatives, have been crucial in the development of organic photovoltaics. Their unique electronic properties, such as tunable energy band gaps and electrochromism, make them suitable for use in solar cells and other photovoltaic devices (Liu, F., Espejo, G. L., Qiu, S., Oliva, M. M., Pina, J., Seixas de Melo, J. S., Casado, J., & Zhu, X., 2015).

Propiedades

IUPAC Name |

2-thiophen-3-ylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S3/c1-2-8(10-4-1)11-7-3-5-9-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMYDSUNRUYCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345875 | |

| Record name | 2-(3-thienylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Thienylthio)thiophene | |

CAS RN |

3807-37-2 | |

| Record name | 2-(3-thienylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)